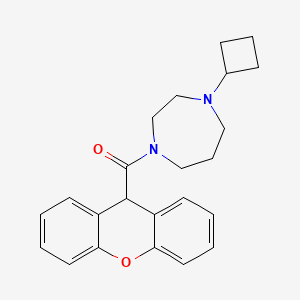

(4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis Methodologies

Scalable Syntheses of H3 Antagonists : The compound has been involved in the scalable synthesis of structurally related H3 receptor antagonists. Innovations in synthesis processes have aimed to minimize costs and improve efficiency through the employment of symmetrical homopiperazine and lithium alkoxide for Lewis base catalysis in ester to amide transformations. This work demonstrates the compound's role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (D. Pippel et al., 2011).

Xanthone Synthesis : Research has explored the oxidation reactions for synthesizing xanthones and related products. The reaction of specific phenylmethanone derivatives with ceric ammonium nitrate has been investigated for producing xanthone structures, highlighting the compound's utility in synthesizing complex organic molecules with potential pharmacological activities (M. M. Johnson et al., 2010).

Pharmaceutical Compound Development

Histamine H3 Receptor Antagonism : Studies have identified the compound as a high-affinity histamine H3 receptor antagonist with potential for treating alcohol-related behaviors. Preclinical PET studies with [11C]GSK189254 in anesthetized baboons have shown robust blockade of the histamine H3 receptor, indicating its therapeutic potential in alcohol addiction and possibly other disorders (J. Logan et al., 2012).

Material Science

Cyclopropanation Catalysis : Research on cyclopropanation of styrenes and diazoacetates has involved cobalt(II) complexes, demonstrating the compound's role in highly enantioselective reactions. These findings are pertinent to the development of materials and compounds with specific optical properties, showcasing the compound's broader applicability beyond pharmaceuticals (T. Ikeno et al., 2002).

Xanthine Oxidase Inhibition and Antioxidant Properties : Synthesis and evaluation of benzophenone tagged thiazolidinone analogs for their xanthine oxidase inhibition and antioxidant properties illustrate the compound's potential in addressing oxidative stress-related conditions. This research contributes to the understanding of how structural modifications can enhance biological activity, pointing to the compound's utility in designing new therapeutic agents (V. Lakshmi Ranganatha et al., 2014).

properties

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-23(25-14-6-13-24(15-16-25)17-7-5-8-17)22-18-9-1-3-11-20(18)27-21-12-4-2-10-19(21)22/h1-4,9-12,17,22H,5-8,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYXIOGPWRYBAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2476880.png)

![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)

![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)